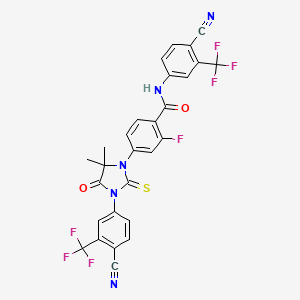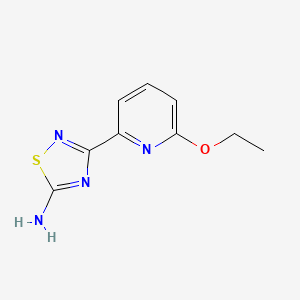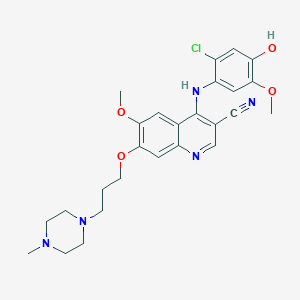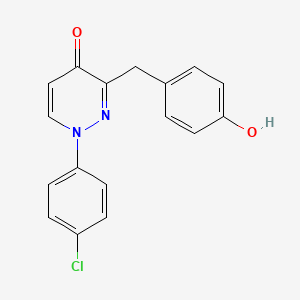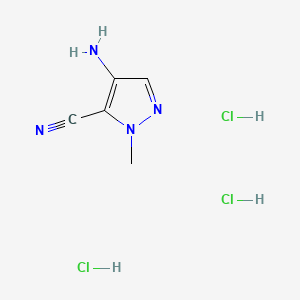
3-(((2S,3R,4S,5S,6S)-6-Carboxy-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)oxy)-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chromenylium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(((2S,3R,4S,5S,6S)-6-Carboxy-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)oxy)-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chromenylium” is a complex organic compound that belongs to the class of flavonoids. Flavonoids are known for their diverse biological activities and are commonly found in various plants. This compound is characterized by its multiple hydroxyl groups and a carboxylic acid group, which contribute to its chemical reactivity and potential biological functions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “3-(((2S,3R,4S,5S,6S)-6-Carboxy-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)oxy)-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chromenylium” typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as flavonoid precursors and sugar derivatives.
Glycosylation Reaction: The key step involves the glycosylation of the flavonoid core with a sugar moiety. This is achieved using glycosyl donors and catalysts under controlled conditions.
Hydroxylation and Carboxylation:
Industrial Production Methods
Industrial production of this compound may involve large-scale glycosylation processes using biocatalysts or chemical catalysts. The optimization of reaction conditions, such as temperature, pH, and solvent choice, is crucial for achieving high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, affecting its biological activity.
Substitution: Substitution reactions can introduce various functional groups, modifying the compound’s properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acid or base catalysts for glycosylation and substitution reactions.
Major Products
The major products formed from these reactions include oxidized flavonoid derivatives, reduced forms, and substituted analogs with altered biological activities.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Derivatives:
Biology
Antioxidant Activity: Due to its multiple hydroxyl groups, the compound exhibits strong antioxidant properties, protecting cells from oxidative stress.
Enzyme Inhibition: It can inhibit specific enzymes, making it a potential candidate for drug development.
Medicine
Anti-inflammatory Effects: The compound’s anti-inflammatory properties make it a potential therapeutic agent for treating inflammatory diseases.
Cancer Research: Its ability to modulate signaling pathways involved in cell proliferation and apoptosis is being explored for cancer treatment.
Industry
Food Additives: The compound’s antioxidant properties make it suitable for use as a natural food preservative.
Cosmetics: It is used in cosmetic formulations for its skin-protective and anti-aging effects.
Mecanismo De Acción
The compound exerts its effects through various molecular targets and pathways:
Antioxidant Mechanism: It scavenges free radicals and reactive oxygen species, preventing cellular damage.
Enzyme Inhibition: By binding to enzyme active sites, it inhibits their activity, affecting metabolic pathways.
Signal Transduction: The compound modulates signaling pathways, such as the MAPK and NF-κB pathways, influencing cell survival and inflammation.
Comparación Con Compuestos Similares
Similar Compounds
Quercetin: A flavonoid with similar antioxidant and anti-inflammatory properties.
Kaempferol: Another flavonoid known for its anticancer and cardioprotective effects.
Myricetin: A flavonoid with strong antioxidant and enzyme inhibitory activities.
Uniqueness
“3-(((2S,3R,4S,5S,6S)-6-Carboxy-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)oxy)-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chromenylium” is unique due to its specific glycosylation pattern and the presence of multiple hydroxyl and carboxyl groups, which enhance its chemical reactivity and biological functions.
Propiedades
Fórmula molecular |
C21H19O13+ |
|---|---|
Peso molecular |
479.4 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R,6S)-6-[5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chromenylium-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C21H18O13/c22-7-3-9(23)8-5-13(33-21-17(29)15(27)16(28)19(34-21)20(30)31)18(32-12(8)4-7)6-1-10(24)14(26)11(25)2-6/h1-5,15-17,19,21,27-29H,(H5-,22,23,24,25,26,30,31)/p+1/t15-,16-,17+,19-,21+/m0/s1 |
Clave InChI |
LRYMYJPTHCZZCZ-BHWDSYMASA-O |
SMILES isomérico |
C1=C(C=C(C(=C1O)O)O)C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O)O |
SMILES canónico |
C1=C(C=C(C(=C1O)O)O)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)C(=O)O)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(4-methoxy-phenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-ol](/img/structure/B13854248.png)
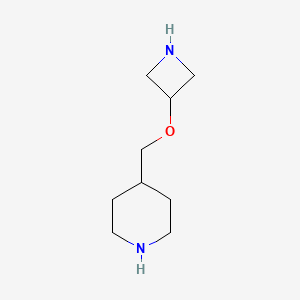
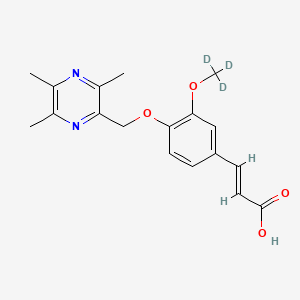

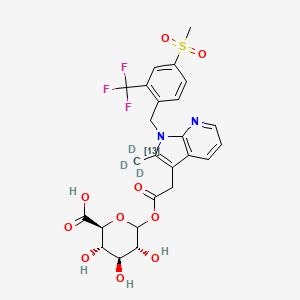
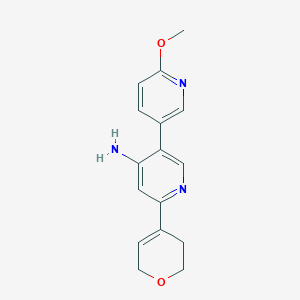
![2-((6-Chloro-1',3-dimethyl-2,2',4,6'-tetraoxo-1',3,4,6'-tetrahydro-2H-[1,4'-bipyrimidin]-3'(2'H)-yl)methyl)-4-fluorobenzonitrile](/img/structure/B13854297.png)
